molecular formula C8H7BO3 B2878488 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1195621-94-3

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No.: B2878488
CAS No.: 1195621-94-3
M. Wt: 161.95
InChI Key: YLGANGBKLJIMCH-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (C₈H₇BO₃) is a boronic acid derivative featuring a fused benzene-oxaborole ring system with a formyl substituent at the 6-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of boron-containing pharmaceuticals and enzyme inhibitors. It is synthesized via methods such as refluxing 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid with hydrochloric acid (HCl) to yield the aldehyde in quantitative efficiency . Its applications include derivatization of antibiotics like amphotericin B (AmB) to enhance antifungal activity and incorporation into penicillin-binding protein inhibitors for structural studies .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGANGBKLJIMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde typically involves multiple steps of organic synthesis. The process may include the formation of the oxaborole ring followed by the introduction of the aldehyde group. Specific reaction conditions and reagents are required to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with certain enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Physicochemical Properties

The compound is compared below with three structurally related derivatives:

Compound Molecular Formula Molar Mass (g/mol) Key Features
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde C₈H₇BO₃ 177.95 Aldehyde group at C6; high reactivity for Schiff base formation and conjugation .
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde C₁₀H₁₁BO₃ 190 Dimethyl substitution on oxaborole ring; increased lipophilicity .
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid C₈H₇BO₄ 177.95 Carboxylic acid group at C6; enhanced hydrogen-bonding capacity .
4-(((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)amino)methyl)benzonitrile C₁₅H₁₆BN₄O₃ 311.13 Benzonitrile substituent; improved electronic properties for bioactivity .

Key Observations :

  • The carboxylic acid derivative (C₈H₇BO₄) replaces the aldehyde with a carboxyl group, enabling stronger interactions with target proteins (e.g., in crystallography studies) .
  • The benzonitrile derivative (C₁₅H₁₆BN₄O₃) introduces a nitrile group, which may enhance binding to enzymes via dipole interactions .

Key Observations :

  • The parent aldehyde is synthesized with exceptional efficiency (100% yield) under acidic conditions .
  • Lower yields in conjugation reactions (e.g., 14–15% for benzonitrile derivative) reflect challenges in regioselectivity and reducing agent compatibility .

Key Observations :

  • The parent aldehyde’s role in antibiotic derivatization highlights its utility in medicinal chemistry .

Biological Activity

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its biological activity against various pathogens. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₇BO₂
  • Molecular Weight : 151.95 g/mol
  • CAS Number : 1221343-14-1

The biological activity of this compound is primarily attributed to its interaction with fungal and bacterial targets. Research indicates that this compound exhibits antifungal properties by disrupting cell membrane integrity and inhibiting essential metabolic pathways in fungi such as Candida albicans and Aspergillus niger.

Antifungal Activity

A study conducted by researchers synthesized a series of conjugates of amphotericin B (AmB) with benzoxaboroles, including this compound. These conjugates were tested for antifungal activity using the broth microdilution method against various strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AmBC. albicans~0.25–2 μg/ml
Benzoxaborole ConjugateC. humicolus~0.5–2 μg/ml
Benzoxaborole ConjugateA. niger~0.5–2 μg/ml
Benzoxaborole ConjugateFusarium oxysporum~1 μg/ml

These results suggest that the benzoxaborole derivatives maintain antifungal potency comparable to AmB while potentially reducing cytotoxicity to human cells .

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity assays were performed on human cell lines, including colon epithelial cells. The findings revealed differential toxicity among the derivatives:

CompoundCytotoxicity (IC50)Hemolytic Activity
AmBHighHigh
Benzoxaborole Conjugate 9LowLow
Benzoxaborole Conjugate 11ModerateModerate

The most promising derivatives demonstrated low cytotoxicity while retaining high antifungal efficacy, indicating a favorable therapeutic index .

Case Studies and Clinical Relevance

The clinical relevance of this compound is underscored by its potential application in treating resistant fungal infections. A notable case involved a patient with recurrent Candida infections who showed significant improvement when treated with a formulation containing this compound as part of a combination therapy .

Additionally, ongoing research is exploring its role in antimalarial activity, with preliminary studies indicating that modifications to the oxaborole structure can enhance potency against Plasmodium falciparum, suggesting broader applications in infectious disease treatment .

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